N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-phenylurea
Description
Properties
IUPAC Name |
(1Z)-1-(3-methyl-1,3-thiazol-2-ylidene)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-14-7-8-16-11(14)13-10(15)12-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,15)/b13-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWALDNQIQIFHQI-QBFSEMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CSC1=NC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C=CS/C1=N\C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N’-phenylurea typically involves the reaction of 3-methyl-1,3-thiazol-2(3H)-ylidenamine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-phenylurea exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections. The compound's mechanism of action may involve the inhibition of enzyme activity or interference with microbial DNA replication, leading to reduced viability of pathogens.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through specific molecular interactions. This makes it a candidate for further research in cancer therapeutics.
Anti-inflammatory Properties
Further research is exploring the anti-inflammatory effects of this compound. Its ability to modulate inflammatory pathways could provide new avenues for treating chronic inflammatory diseases.
Agrochemical Applications
Fungicides and Herbicides
Due to its antifungal properties, this compound is being explored as a potential fungicide in agricultural applications. Its efficacy against plant pathogens could help in developing new crop protection strategies that are less harmful to the environment compared to traditional chemical agents.
Material Science Applications
Synthesis of Complex Thiazole Derivatives
In the field of chemistry, this compound serves as a precursor for synthesizing more complex thiazole derivatives. These derivatives can be utilized in various chemical reactions, contributing to advancements in synthetic methodologies and material development.
Dyes and Catalysts
The compound's unique structural features allow it to be used in producing specialized dyes and pigments. Additionally, it may function as a catalyst in certain organic reactions, enhancing the efficiency of chemical processes.
Mechanism of Action
The mechanism of action of N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N’-phenylurea involves its interaction with various molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA, leading to antimicrobial effects . In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N’-phenylurea can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
What sets N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N’-phenylurea apart is its unique combination of the thiazole ring with a phenylurea moiety, which may confer distinct biological activities and chemical reactivity.
Biological Activity
N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-phenylurea is a compound belonging to the thiazole family, recognized for its diverse biological activities. This article provides a detailed examination of its biological properties, including antimicrobial, antifungal, and anticancer effects, supported by research findings and case studies.
- Chemical Formula : C₁₁H₁₁N₃OS
- Molecular Weight : Approximately 223.29 g/mol
- CAS Number : 866011-10-1
The compound features a thiazole ring, which is integral to its biological activity due to the presence of sulfur and nitrogen atoms that can interact with various biological targets.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens with promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not specified |
| Escherichia coli | 0.5 - 1 μg/mL | Not specified |
| Candida albicans | 0.1 - 0.5 μg/mL | Not specified |
These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi .
2. Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown efficacy against various cancer cell lines:
| Cell Line | IC₅₀ (μM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 2.26 - 2.90 | Induces apoptosis |
| A549 (Lung) | 1.51 - 3.03 | Inhibits cell proliferation |
| RPMI 8226 (Multiple Myeloma) | 1.5 | Induces cell cycle arrest |
The mechanism of action includes the induction of apoptosis and inhibition of specific signaling pathways involved in cancer progression . The compound's ability to selectively target cancer cells while sparing normal cells highlights its potential as a therapeutic agent.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth and cancer cell survival.
- DNA Interaction : It potentially interferes with DNA replication in pathogens and cancer cells.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death .
Study on Anticancer Properties
A study evaluated the effects of this compound on human breast adenocarcinoma (MDA-MB-231) and lung carcinoma (A549) cell lines. The results indicated that the compound significantly reduced cell viability at low concentrations, demonstrating its potential as an effective anticancer agent .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against resistant bacterial strains. The study found that it exhibited potent activity against Staphylococcus aureus, with MIC values comparable to established antibiotics, suggesting its utility in treating infections caused by multi-drug resistant organisms .
Q & A
Q. What are the standard synthetic routes for N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-phenylurea, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a nucleophilic addition-elimination reaction between an isocyanate and an amine. A common route uses 3-methyl-1,3-thiazol-2(3H)-ylideneamine and phenyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Optimization strategies include:
- Solvent selection : Polar aprotic solvents enhance reactivity and yield.
- Temperature control : Reflux conditions (~80–110°C) ensure complete reaction.
- Catalyst use : Bases (e.g., NaOAc in ethanol) improve kinetics .
Example Protocol (adapted from ):
| Reactant A | Reactant B | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|---|
| Thiazolylamine | Phenyl isocyanate | DCM | Et₃N | Reflux | ~60% |
| Thiazolylamine | Substituted isocyanate | EtOH | NaOAc | 78°C, 7h | 57–60% |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, thiazole proton signals appear at δ 7.0–8.0 ppm, while urea NH peaks are observed at δ 9.0–10.0 ppm .
- Infrared (IR) Spectroscopy : Urea carbonyl (C=O) stretches occur at ~1650–1700 cm⁻¹, and thiazole C=N bonds at ~1600 cm⁻¹ .
- X-ray Crystallography : Resolves stereoelectronic effects and validates tautomeric forms. SHELX programs (e.g., SHELXL) refine crystal structures, while ORTEP-3 visualizes thermal ellipsoids .
Q. How can researchers assess the purity of this compound during synthesis?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.
- Melting Point Analysis : Sharp melting ranges (±2°C) indicate purity.
- Elemental Analysis : Compare experimental vs. theoretical C/H/N/S ratios (e.g., C₁₃H₁₂N₃OS requires C 57.97%, H 4.49%) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for novel derivatives be resolved?
Methodological Answer:
- Cross-Validation : Combine NMR, IR, and mass spectrometry. For example, a missing NH peak in NMR may indicate tautomerization, which IR can confirm via C=O/C=N shifts.
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and optimizes geometries (e.g., Gaussian or ORCA software) .
- Single-Crystal X-ray Diffraction : Definitive proof of structure, as shown for N-[5-benzoyl-3,4-diphenylthiazol-2-ylidene]thiourea .
Q. What computational strategies predict the binding affinity of this compound derivatives with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Screen derivatives against protein targets (e.g., kinases) using flexible ligand protocols. demonstrated acetamide derivatives binding to enzyme active sites via hydrophobic/π-π interactions .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR Modeling : Corlate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized analogs .
Q. How can structure-activity relationships (SAR) be systematically studied for this compound class?
Methodological Answer:
- Substituent Variation : Synthesize derivatives with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) on the phenyl or thiazole rings.
- Biological Assays : Test against relevant targets (e.g., cancer cell lines HCT-116) using MTT assays. highlights protocols for thiazole-urea derivatives in cytotoxicity studies .
- Data Analysis : Multivariate regression links structural descriptors (logP, polar surface area) to activity .
Q. What experimental designs evaluate the stability of this compound under varying conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and acidic/alkaline conditions (pH 3–10). Monitor degradation via HPLC .
- Light Stability : Use ICH Q1B guidelines with UV/visible light exposure.
- Kinetic Analysis : Arrhenius plots estimate shelf life at 25°C.
Stability Data Template (adapted from ):
| Condition | Time | Degradation Products | % Remaining |
|---|---|---|---|
| pH 2, 70°C | 24h | Hydrolyzed urea | 45% |
| UV light, 14d | 336h | Oxidized thiazole | 78% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
